1-(Azepan-1-yl)-4-(2,4-dichlorophenoxy)butan-1-one
Overview
Description
1-(Azepan-1-yl)-4-(2,4-dichlorophenoxy)butan-1-one is a useful research compound. Its molecular formula is C16H21Cl2NO2 and its molecular weight is 330.2 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[4-(2,4-dichlorophenoxy)butanoyl]azepane is 329.0949343 g/mol and the complexity rating of the compound is 319. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Lithiation-Substitution Reactions
The study by Aeyad et al. (2017) discusses the preparation of 2,2-disubstituted azepanes from N-tert-butoxy(N-Boc)-2-phenylazepane, indicating the synthetic versatility of azepane derivatives in organic chemistry. This could imply potential for creating diverse molecules with varied biological activities or material properties through lithiation-substitution techniques.
Copolymerization for Material Science
Research by Reed (1972) on copolymers involving chlorostyrene showcases the application of certain chemical functionalities in the development of polymers with specific end groups. These methodologies might be applicable in designing polymers or resins with enhanced performance characteristics, leveraging the structural elements akin to 1-[4-(2,4-dichlorophenoxy)butanoyl]azepane.
Ionic Liquids and Green Chemistry
Belhocine et al. (2011) introduced azepane-based ionic liquids, pointing to the environmental benefits of utilizing azepane derivatives in synthesizing new families of room temperature ionic liquids (Belhocine et al., 2011). These compounds offer promising avenues for industrial applications, including electrolytes for batteries and solvents for chemical reactions, by reducing reliance on volatile organic compounds.
Synthesis of Heterocycles
The synthesis of unnatural α-amino acids and heterocycles from derivatives similar in complexity to 1-[4-(2,4-dichlorophenoxy)butanoyl]azepane illustrates the potential of such compounds in creating new molecules with possible pharmaceutical applications (El-Hashash & Rizk, 2013). This could be relevant for drug discovery efforts, offering new scaffolds for biological activity.
Advanced Oxidation Processes
Studies on the degradation of environmental pollutants, such as 1,4-dioxane, using advanced oxidation processes highlight the importance of chemical research in environmental remediation (Stefan & Bolton, 1998). The structural and functional resemblance suggests potential for 1-[4-(2,4-dichlorophenoxy)butanoyl]azepane in environmental science, possibly as a target for degradation or as a component in designing more eco-friendly chemical processes.
Properties
IUPAC Name |
1-(azepan-1-yl)-4-(2,4-dichlorophenoxy)butan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21Cl2NO2/c17-13-7-8-15(14(18)12-13)21-11-5-6-16(20)19-9-3-1-2-4-10-19/h7-8,12H,1-6,9-11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFCMCAKEYKSOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CCCOC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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